N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine
Description
N-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}hydroxylamine is a Schiff base derivative featuring a furan ring substituted at the 5-position with a 4-nitrophenyl group and a methylidene hydroxylamine moiety at the 2-position.
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H8N2O4/c14-12-7-10-5-6-11(17-10)8-1-3-9(4-2-8)13(15)16/h1-7,14H |
InChI Key |
HPAWHLYTSAIGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine typically involves the reaction of 5-arylfuran-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a catalyst such as piperidine . The reaction is carried out in ethanol under reflux conditions for about 30 minutes. Upon cooling, the product precipitates out and can be filtered, dried, and recrystallized from ethanol to obtain the pure compound .
Chemical Reactions Analysis
N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The furan ring and nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The furan ring and hydroxylamine moiety can also interact with various biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Heterocycles or Substituents
1-(Furan-2-yl)-N-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methanimine (Fd)
- Structure : Replaces the hydroxylamine group with a 1,3,4-oxadiazole ring.
- Key Properties :
N-{[5-(2-Methylcyclopropyl)furan-2-yl]methylidene}hydroxylamine
- Structure : Substitutes the 4-nitrophenyl group with a 2-methylcyclopropyl moiety.
- Key Properties: Molecular formula: C₉H₁₁NO₂ CAS: 1251407-43-8
- Comparison : The cyclopropyl group introduces steric hindrance and altered electronic effects, which may reduce conjugation with the furan ring compared to the nitro-substituted analog. This could impact solubility and intermolecular interactions .
Hydroxamic Acid Derivatives
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide and related hydroxamic acids share the N-hydroxy functional group but lack the furan backbone.
Schiff Bases and Furan-Based Derivatives
- N-Phenyl-2-furohydroxamic acid: Combines a furan ring with a hydroxamic acid group.
Data Table: Structural and Functional Comparisons
*Data for the target compound inferred from structural analogs.
Research Implications and Limitations
- Electronic Effects : The 4-nitrophenyl group in the target compound likely enhances electron-withdrawing character, increasing acidity of the hydroxylamine group compared to cyclopropyl or chlorophenyl analogs .
- Synthetic Challenges : High yields (e.g., 79% for Fd) suggest feasible synthesis routes for furan-derived Schiff bases, but purification may vary with substituent bulkiness .
Biological Activity
N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine, with a molecular formula of CHNO and CAS number 19934-32-8, is an organic compound characterized by a furan ring substituted with a nitrophenyl group and a hydroxylamine functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Details |
|---|---|
| Molecular Weight | 232.19 g/mol |
| Appearance | Pale yellowish solid |
| Solubility | Soluble in DMSO and methanol |
| Storage Conditions | Room temperature |
Biological Activity
The biological activity of this compound can be primarily attributed to its structural features, which suggest potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with hydroxylamine and nitrophenyl moieties often exhibit antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains. The presence of the nitrophenyl group may enhance electron affinity, contributing to its reactivity towards microbial enzymes.
Anticancer Activity
The anticancer potential of this compound has been explored in preliminary studies. Compounds with furan derivatives have been noted for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further investigations are required to elucidate the specific pathways involved.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various hydroxylamine derivatives, including those structurally similar to this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting a potential therapeutic application in treating bacterial infections .
- Anticancer Mechanisms : Research conducted on furan-based compounds revealed that they could induce apoptosis in cancer cell lines through the activation of caspase pathways. This compound's structural similarities to these compounds warrant further exploration into its anticancer mechanisms .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.
- Introduction of the Nitrophenyl Group : Achieved through electrophilic aromatic substitution.
- Hydroxylamine Functionalization : The final step involves the reaction with hydroxylamine under controlled conditions to yield the target compound .
Research Applications
This compound has several applications in scientific research:
Q & A
Basic: What synthetic methodologies are recommended for preparing N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine?
Answer:
The compound can be synthesized via Schiff base condensation , a common method for imine formation. Key steps include:
- Reacting a furan-2-carbaldehyde derivative (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) with hydroxylamine under acidic or reflux conditions.
- Purification via recrystallization or column chromatography.
Example Protocol (Adapted from ):
Dissolve 5-(4-nitrophenyl)furan-2-carbaldehyde (1 mmol) in ethanol.
Add hydroxylamine hydrochloride (1.2 mmol) and a catalytic amount of acetic acid.
Reflux for 6–8 hours, monitor reaction progress via TLC.
Isolate the product by vacuum filtration and wash with cold ethanol.
Yield Optimization: Adjust stoichiometry (1:1.2 aldehyde:hydroxylamine) and solvent polarity (e.g., ethanol vs. methanol) to improve yields (typically 70–85%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is critical:
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm for nitrophenyl and furan rings) and the imine proton (δ 8.2–8.5 ppm) .
- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 351 [M+H]⁺ for a related analog) .
Table 1: Key Spectral Data (Adapted from ):
| Technique | Key Signals |
|---|---|
| IR | 1653 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂) |
| ¹H NMR (DMSO-d₆) | δ 8.26–8.30 (d, N=CH), δ 7.73–7.80 (Ar-H) |
| EI-MS | m/z 351 [M+H]⁺ |
Advanced: How can X-ray crystallography resolve ambiguities in structural determination?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry, including:
- Bond lengths/angles (e.g., C=N imine bond ~1.28 Å).
- Planarity of the nitrophenyl-furan system.
Methodological Steps:
Crystallization : Use solvent diffusion (e.g., DMSO/ethanol) to grow high-quality crystals.
Data Collection : Employ a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Use SHELXL ( ) for structure solution and refinement, applying restraints for disordered nitro groups .
Example Crystallographic Parameters (From ):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c | 10.7020, 7.0263, 18.024 Å |
| β | 106.252° |
| R factor | 0.065 |
Advanced: How can researchers address contradictions between computational and experimental electronic spectra?
Answer:
Discrepancies often arise from solvent effects or approximations in density functional theory (DFT). Mitigation strategies include:
Solvent Correction : Apply the conductor-like polarizable continuum model (CPCM) in DFT calculations.
Vibrational Analysis : Compare computed IR spectra with experimental data to validate functional groups.
TD-DFT vs. Experimental UV-Vis : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to match λmax values .
Case Study ():
A related Schiff base showed a computed UV-Vis λmax at 375 nm (B3LYP/6-31G*) vs. experimental 365 nm. Inclusion of solvent (DMSO) in simulations reduced the error to <5 nm.
Advanced: What strategies optimize regioselectivity in functionalizing the furan ring?
Answer:
The 5-position of the furan ring is electron-deficient due to the nitro group, directing electrophilic substitution. Strategies include:
- Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate the 3-position.
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl groups at the 5-position .
Reactivity Note: The nitro group enhances stability but may sterically hinder reactions at the 4-position.
Advanced: How can researchers validate the biological activity of this compound against computational predictions?
Answer:
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2).
- In Vitro Assays : Validate via COX-2 inhibition assays (IC₅₀ determination) and cytotoxicity screening (MTT assay on HEK-293 cells) .
Key Consideration: Ensure purity (>95% by HPLC) to avoid false positives in bioassays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
